Anethole trithione

概要

説明

アネトールトリチオンは有機硫黄化合物であり、特にジチオールチオン誘導体です。 主に口渇(口腔乾燥症)の治療に使用されており、がん治療の可能性も研究されています 。 この化合物は唾液分泌を増加させることが知られており、その他にも様々な治療用途があります .

準備方法

合成経路と反応条件

アネトールトリチオンはいくつかの方法で合成できます。一般的な合成経路の1つは、アネトールと硫黄を反応させてジチオールチオン構造を形成させる方法です。 この反応には通常、触媒が必要であり、制御された温度と圧力条件下で行うことで、目的の生成物の形成を確実にします .

工業的生産方法

アネトールトリチオンの工業的生産には、多くの場合、ラボでの設定と同様の方法を用いた大規模合成が行われますが、より高い収率と効率が得られるように最適化されています。 このプロセスには、医薬品規格を満たすための化合物の精製が含まれます .

化学反応の分析

反応の種類

アネトールトリチオンは、次のような様々な化学反応を起こします。

酸化: スルホキシドとスルホンを形成するために酸化できます。

還元: 還元反応によって、元の親化合物であるアネトールに戻すことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)と還元剤(水素化リチウムアルミニウムなど)があります。 これらの反応は通常、制御された条件下で行われ、目的の生成物が形成されるようにします .

主要な生成物

これらの反応によって生成される主な生成物には、スルホキシド、スルホン、およびアネトールトリチオンの置換誘導体などがあります .

科学研究への応用

アネトールトリチオンは、科学研究において幅広い応用範囲を持っています。

化学: 様々な化学反応や硫黄含有化合物を含む研究において、試薬として使用されています。

生物学: 細胞プロセスへの影響や化学予防剤としての可能性について研究されています。

科学的研究の応用

Clinical Applications

1. Treatment of Xerostomia

- Anethole trithione has been shown to significantly enhance salivation in patients with dry mouth. Clinical trials confirm its efficacy in improving xerostomia symptoms, supporting its use as a therapeutic agent in this context .

2. Hepatoprotective Effects

- The compound exhibits hepatoprotective properties, making it useful in treating liver conditions such as cholecystitis, gallstones, and hepatitis. Studies indicate that this compound may enhance bile secretion and improve liver function .

3. Chemopreventive Potential

- Research suggests that this compound may play a role in cancer prevention by inhibiting carcinogenesis. It has been studied for its potential to reduce the risk of certain cancers through mechanisms that involve detoxification enzyme activity enhancement .

Pharmacological Properties

Mechanism of Action

- This compound is believed to stimulate salivary secretion by increasing the number of muscarinic receptors on salivary acinar cells. This action is thought to be synergistic when combined with other agents like pilocarpine, enhancing overall efficacy .

Pharmacokinetics

- Despite its therapeutic potential, this compound has low water solubility (0.38 µg/mL) and poor bioavailability, which poses challenges for its clinical application. Recent studies have explored prodrug strategies to enhance solubility and absorption, leading to better therapeutic outcomes .

Case Studies

作用機序

アネトールトリチオンは、いくつかの機序を通じてその効果を発揮します。

唾液分泌: ムスカリン性アセチルコリン受容体の活性を高めることで、唾液分泌を増加させます。

解毒酵素: 求電子剤解毒酵素の活性を高め、発がん物質の解毒を助けます。

類似化合物との比較

類似化合物

アネトール: アネトールトリチオンの親化合物であり、香料として使用されるほか、いくつかの薬効が知られています。

ジチオールチオン誘導体: このクラスの他の化合物は、類似の化学構造と性質を持っています。

独自性

アネトールトリチオンは、特に唾液分泌の増加とがん治療における可能性などの、特定の治療用途を持つため、ユニークな化合物です。 解毒酵素と抗酸化活性を高める能力は、他の類似化合物とは異なります .

生物活性

Anethole trithione (ATT) is a sulfur-containing compound with diverse biological activities, primarily known for its therapeutic potential in enhancing salivation and its possible role in cancer treatment. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of ATT based on recent studies.

Overview of this compound

This compound has the chemical formula and is recognized for its ability to stimulate bile secretion and enhance salivary flow, making it useful in treating conditions like xerostomia (dry mouth). Its pharmacological applications extend to liver function enhancement and potential anti-cancer properties.

- Salivary Secretion :

- Inhibition of Cyclic GMP Formation :

- Neuroinflammation Modulation :

Pharmacokinetics

The pharmacokinetic profile of ATT reveals important insights into its absorption and metabolism:

- Solubility Issues : The poor water solubility of ATT limits its clinical use. A novel phosphate prodrug (ATXP) has been synthesized to enhance solubility and bioavailability, showing significantly improved pharmacokinetic parameters compared to ATT .

- Half-life : After administration, the half-life of ATT is approximately 3.78 hours .

- Metabolism : ATT is rapidly metabolized into 4-hydroxy-anethole trithione via O-demethylation in liver microsomes, retaining similar pharmacological activities as the parent compound .

1. Xerostomia Treatment

ATT is primarily indicated for increasing salivary secretion in patients suffering from dry mouth due to various causes, including chemotherapy.

2. Hepatoprotective Effects

Studies suggest that ATT enhances liver cell activity and detoxification functions, potentially accelerating the metabolism of ethanol and other toxins .

3. Anti-Cancer Potential

While preliminary evidence suggests that ATT may inhibit tumorigenesis, further research is needed to elucidate its mechanisms and establish clinical efficacy in cancer therapy .

Table 1: Effects of this compound on Liver Function

| Group | Dosage (mg/kg) | ALT (u/l) | AST (u/l) | Total Protein (g/l) | Albumin (g/l) |

|---|---|---|---|---|---|

| Normal Control | - | 112.9 ± 12.30 | 73.6 ± 7.03 | 29.2 ± 3.62 | - |

| Model Group | 55.5 | 210.5 ± 60.80 △△ | 71.9 ± 8.21 | 25.9 ± 4.22 | - |

| Positive Control | 100 | 143.4 ± 25.80 * | - | - | - |

| High Dose ATT | 14 | 117.4 ± 22.50 ** | - | - | - |

| Low Dose ATT | 3.5 | 146.4 ± 13.40 * | - | - | - |

*Significance levels: *P < 0.05; **P < 0.001; △△ indicates significant difference from normal control.

Table 2: Pharmacokinetic Parameters of ATXP

| Parameter | Value |

|---|---|

| C_max | ng/mL |

| T_max | ~5 min |

| Clearance | L/h/kg |

特性

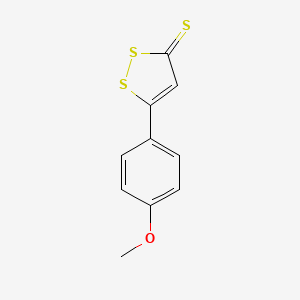

IUPAC Name |

5-(4-methoxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIZBIRMBGUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046651 | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epidemiological studies demonstrate that the prevalence of xerostomia and salivary gland hypofunction (SGH) rises with age, and is largely associated with medications and health. In particular, anethole trithione (ATT) is believed to cause an increase in salivary secretion by upregulating the number of muscarinic receptor (whose stimulation is known to increase salivary secretion) sites on the salivary acinar cells. Moreover, the combination use of ATT and pilocarpine is also thought to be effective in a synergistic manner - as ATT increases the number of cell surface receptors on salivary acinar cells, the pilocarpine, which is a parasympathetic agent, stimulates the newly formed receptors. In addition, studies have also shown that the administration of ATT can also enhance the upregulation and release of substance P and alpha-calcitonin gene-related peptide. As receptors for peptides like alpha-calcitonin gene-related peptide are found throughout the body, the increase in these such proteins may modulate a variety of physiological functions in various body systems, even in the gastrointestinal or salivary actions. Regardless, it has been shown that the use of ATT in patients can cause an increase in salivary flow rate in patients with xerostomia caused by senile hypofunction, medication side effects, and oral cancer therapy and has been indicated for use in treating xerostomia associated with conditions like Sjogren's syndrome. Nevertheless, there exist also studies that suggest ATT is generally only effective in managing the symptoms of mild salivary gland hypofunction but is not particularly useful for treating severe salivary gland hypofunction or severe cases of Sjogren's syndrome. ATT is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis in certain countries like France, Germany, and China. With regards to this particular indication, it is believed that ATT can facilitate raises in the level of glutathione in the liver, and raises in the activity of glutamylcysteine synthetase, glutathione reductase, and glutathione S transferase. All of these effects are consequently intimately involved in the cellular antioxidant activity of glutathione where glutamylcysteine synthetase is the first enzyme involved in the cellular glutathione biosynthesis pathway; where glutathione reductase is necessary for catalyzing the reduction of pathway intermediates to glutathione; and glutathione S transferase catalyze the conjugation of the reduced form of glutathione to xenobiotic substrates for the purpose of detoxification. Finally, glutathione itself is an important antioxidant found in plants, animals, fungi, and some bacteria where it assists in preventing damage to cellular components caused by reactive oxygen species, free radicals, etc. Taken altogether, these various actions are suitable for treating cholecystitis, gall stones, indigestion, and may be used in the assisting treatment of acute and chronic hepatosis. Although the specific mechanism of action for which ATT is seemingly capable of inhibiting tumorigenesis to a certain degree remains to be elucidated, some potential plausible mechanisms have been discussed. One such potential mechanism suggests that ATT has the capability to alter the metabolism of carcinogens by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby decreasing the generation of carcinogen metabolites and reducing parent-carcinogen induced carcinogenesis by way of those agents. And finally, a second potential mechanism proposes that ATT can strikingly increase the antioxidant activities of colonic and liver GST, NAD(P)H:QR, and UDP-GT, therefore eliciting a chemoprotective action. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

532-11-6 | |

| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anetholtrithion [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLTRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。